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molecular formula C6H15NO2S B8467404 Ethyl-tert-butyl-sulfonamide

Ethyl-tert-butyl-sulfonamide

Cat. No. B8467404
M. Wt: 165.26 g/mol
InChI Key: SEOJZIBDCWVWLZ-UHFFFAOYSA-N
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Patent
US07326729B2

Procedure details

tert-Butyl-thiophene sulfonamide available from Preparative Example 16.1 Step A (164 mg, 050 mmol) was treated with potassium carbonate (700 mg. 5 mmol) and iodoethane (0.4 mL 5 mmol) in acetone and refluxed for 1.5 d. The mixture was filtered, and the solid material was washed with methylene chloride. The combined filtrated and washing were concentrated purified by flash column chromatography eluting with 0 to 30% methylene chloride in hexanes. Removal of solvents afforded the ethyl-tert-butyl-sulfonamide (151 mg, 85%).
Name
tert-Butyl-thiophene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1C=CSC=1[S:10]([NH2:13])(=[O:12])=[O:11])(C)(C)C.[C:14](=O)([O-])[O-].[K+].[K+].I[CH2:21][CH3:22].[CH3:23][C:24]([CH3:26])=O>>[CH2:21]([NH:13][S:10]([C:24]([CH3:26])([CH3:14])[CH3:23])(=[O:11])=[O:12])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
tert-Butyl-thiophene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(SC=C1)S(=O)(=O)N
Name
Quantity
700 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.4 mL
Type
reactant
Smiles
ICC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 d
Duration
1.5 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid material was washed with methylene chloride
FILTRATION
Type
FILTRATION
Details
The combined filtrated
WASH
Type
WASH
Details
washing
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 0 to 30% methylene chloride in hexanes
CUSTOM
Type
CUSTOM
Details
Removal of solvents

Outcomes

Product
Name
Type
product
Smiles
C(C)NS(=O)(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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